![molecular formula C16H23N3O4S B2536993 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 896289-48-8](/img/structure/B2536993.png)
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide
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Description
The compound "N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide" is a complex molecule that may be related to the sulfonamide family, given the presence of a sulfonyl group in its structure. Sulfonamides are known for their diverse applications, including their use as ligands for metal coordination, as seen in the study of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide . These compounds exhibit interesting molecular and supramolecular structures, which are influenced by the presence of substituents on the sulfonamide group and can affect their conformation and
Scientific Research Applications
Antibacterial Activity
Compounds similar to "N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide" have been studied for their antibacterial properties. For example, the combination of sulfamoxole and trimethoprim demonstrated antibacterial activity in various infections, indicating the potential for such compounds to contribute to the development of new antibacterial therapies (Etzel et al., 1976).
Cancer Research
In cancer research, derivatives of complex molecules have been evaluated for their efficacy in treating various forms of cancer. A study on TZT-1027, a derivative inhibiting microtubule assembly, highlighted its potential use in chemotherapy for advanced solid tumors (de Jonge et al., 2005).
Metabolic Studies
Metabolic studies of compounds provide insights into their pharmacokinetics, essential for drug development. For instance, the metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, were characterized, showing its clearance pathways and metabolite profiles (Liu et al., 2017).
properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11-6-7-12(2)14(9-11)24(22,23)19-8-4-5-13(19)10-18-16(21)15(20)17-3/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYBQBVEUELEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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